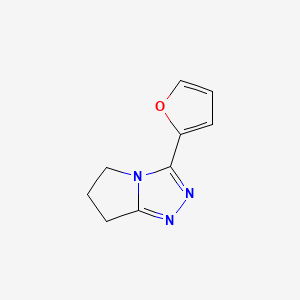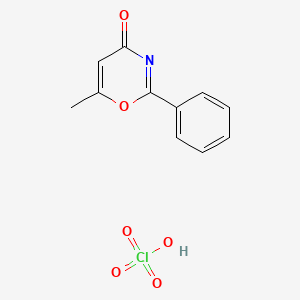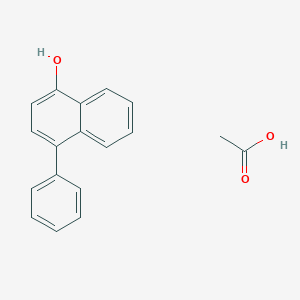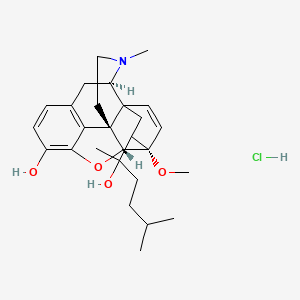
Ethyl 3,5-dihydroxy-7-phenylhept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-dihydroxy-7-phenylhept-6-enoate is an organic compound with the molecular formula C15H20O4 It is characterized by the presence of hydroxyl groups at the 3rd and 5th positions, a phenyl group at the 7th position, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dihydroxy-7-phenylhept-6-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Hydroxylation: The intermediate compound is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce hydroxyl groups at the 3rd and 5th positions.
Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,5-dihydroxy-7-phenylhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3,5-dihydroxy-7-phenylhept-6-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 3,5-dihydroxy-7-phenylhept-6-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its effects.
Comparación Con Compuestos Similares
Ethyl 3,5-dihydroxy-7-phenylhept-6-enoate can be compared with similar compounds such as:
Ethyl 3,5-dihydroxy-7-phenylheptanoate: Lacks the double bond at the 6th position, resulting in different chemical reactivity.
Ethyl 3,5-dihydroxy-7-phenylhex-6-enoate: Has a shorter carbon chain, affecting its physical and chemical properties.
Ethyl 3,5-dihydroxy-7-phenylhept-6-ynoate: Contains a triple bond at the 6th position, leading to distinct reactivity and applications.
Propiedades
Número CAS |
75286-95-2 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
ethyl 3,5-dihydroxy-7-phenylhept-6-enoate |
InChI |
InChI=1S/C15H20O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13-14,16-17H,2,10-11H2,1H3 |
Clave InChI |
KMIAHCTYRVPBHG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(C=CC1=CC=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)




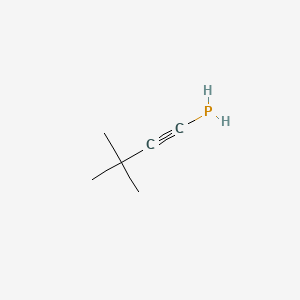

![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
